molecular formula C9H19NO2S B8431035 tert-butyl N-methyl-N-[2-(methylsulfanyl)ethyl]carbamate CAS No. 595596-98-8

tert-butyl N-methyl-N-[2-(methylsulfanyl)ethyl]carbamate

Cat. No. B8431035
CAS RN: 595596-98-8
M. Wt: 205.32 g/mol
InChI Key: PTBOLKSRPYSMLH-UHFFFAOYSA-N
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Description

Tert-butyl N-methyl-N-[2-(methylsulfanyl)ethyl]carbamate is a useful research compound. Its molecular formula is C9H19NO2S and its molecular weight is 205.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-methyl-N-[2-(methylsulfanyl)ethyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-methyl-N-[2-(methylsulfanyl)ethyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

595596-98-8

Product Name

tert-butyl N-methyl-N-[2-(methylsulfanyl)ethyl]carbamate

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

tert-butyl N-methyl-N-(2-methylsulfanylethyl)carbamate

InChI

InChI=1S/C9H19NO2S/c1-9(2,3)12-8(11)10(4)6-7-13-5/h6-7H2,1-5H3

InChI Key

PTBOLKSRPYSMLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCSC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of tert-butyl 2-(methylsulfanyl)ethylcarbamate (3.5 g) and tetrahydrofuran (20 mL) was added lithium aluminum hydride (1.39 g) with stirring under ice-cooling and the mixture was heated under reflux for 2 hrs. After cooling the reaction mixture, sodium sulfate 10 hydrate (5 g) was added, and the solid was filtered off. The filtrate was concentrated and diluted with tetrahydrofuran, and di-tert-butyl dicarbonate was added dropwise with stirring under ice-cooling. After stirring at room temperature for 30 min, the reaction mixture was concentrated, diluted with ethyl acetate and washed with water. The organic layer was dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to silica gel column chromatography, and tert-butyl N-methyl-N-[2-(methylsulfanyl)ethyl]carbamate was obtained as a colorless oil (0.82 g, yield 22%) from a fraction eluted with ethyl acetate-hexane (1:4, volume ratio).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step Two

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